Array ( [bid] => 7546694 )
N-(2-aminoethyl)quinoline-2-carboxamide is a chemical compound characterized by its quinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom in the heterocyclic ring. The compound features an aminoethyl group attached to the nitrogen atom of the quinoline ring and a carboxamide functional group at the 2-position of the quinoline. This structure contributes to its unique chemical properties and biological activities.
The molecular formula of N-(2-aminoethyl)quinoline-2-carboxamide is CHNO, and its molecular weight is approximately 204.23 g/mol. The compound's structural characteristics allow it to participate in various
Research has indicated that N-(2-aminoethyl)quinoline-2-carboxamide exhibits notable biological activities, particularly as a potential therapeutic agent. It has been evaluated for its efficacy against various targets, including:
The synthesis of N-(2-aminoethyl)quinoline-2-carboxamide typically involves several steps:
For example, one method involves refluxing quinoline-2-carboxylic acid with 2-aminoethylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .
N-(2-aminoethyl)quinoline-2-carboxamide has potential applications in various fields:
Interaction studies have demonstrated that N-(2-aminoethyl)quinoline-2-carboxamide can form complexes with metal ions, enhancing its biological activity. For instance:
N-(2-aminoethyl)quinoline-2-carboxamide shares structural similarities with other compounds within the quinoline family but exhibits unique properties due to its specific substitutions. Here are some similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Quinoline-2-carboxylic acid | Contains a carboxylic acid group at position 2 | Lacks the aminoethyl side chain |
| N-(4-methylphenyl)quinoline-2-carboxamide | Contains a methylphenyl group instead of aminoethyl | Potentially different pharmacological profiles |
| N-(3-pyridinyl)quinoline-2-carboxamide | Contains a pyridine ring instead of an amino group | Different receptor interaction profiles |
| 6-Aminoquinoline-3-carboxylic acid | Contains an amino group at position 6 | Different reactivity due to amino placement |
The unique combination of the aminoethyl side chain and the carboxamide functionality in N-(2-aminoethyl)quinoline-2-carboxamide sets it apart from these similar compounds, potentially leading to distinctive biological activities and applications in drug development.